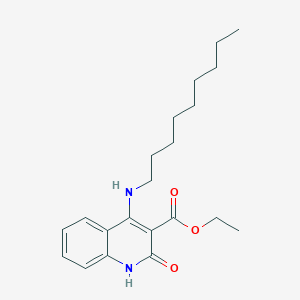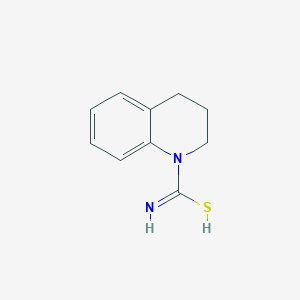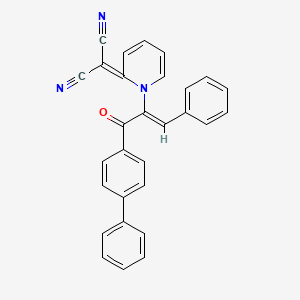
2-methylsulfanyl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(propylene-co-ethylene) . This compound is a copolymer of propylene and ethylene, which are both olefins. It is widely used in various industrial applications due to its unique properties, such as flexibility, chemical resistance, and durability .
准备方法
Synthetic Routes and Reaction Conditions: Poly(propylene-co-ethylene) is synthesized by copolymerizing ethylene and propylene. The process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, to facilitate the polymerization reaction. The reaction conditions include moderate temperatures and pressures to ensure efficient copolymerization .
Industrial Production Methods: In industrial settings, the production of poly(propylene-co-ethylene) involves large-scale polymerization reactors where ethylene and propylene gases are introduced. The polymerization process is controlled to achieve the desired copolymer composition and molecular weight. The resulting polymer is then pelletized for further processing .
化学反应分析
Types of Reactions: Poly(propylene-co-ethylene) primarily undergoes reactions typical of polyolefins, such as:
Oxidation: Exposure to oxygen or ozone can lead to oxidative degradation.
Cross-linking: The presence of olefinic sites allows for cross-linking reactions, especially when exposed to peroxides or sulfur.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions:
Oxidation: Oxygen, ozone, and ultraviolet light.
Cross-linking: Peroxides (e.g., dicumyl peroxide) and sulfur.
Substitution: Halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl and hydroxyl groups.
Cross-linking: Formation of a three-dimensional network, enhancing mechanical properties.
Substitution: Halogenated polyolefins with altered chemical properties.
科学研究应用
Poly(propylene-co-ethylene) has a wide range of applications in scientific research and industry:
Chemistry: Used as a base material for creating various chemical derivatives and composites.
Biology: Utilized in the development of biocompatible materials for medical devices and implants.
Medicine: Employed in the production of drug delivery systems and medical packaging.
作用机制
The mechanism by which poly(propylene-co-ethylene) exerts its effects is primarily physical rather than chemical. Its molecular structure provides flexibility, chemical resistance, and mechanical strength. The copolymer’s properties can be tailored by adjusting the ratio of propylene to ethylene, allowing for specific applications .
相似化合物的比较
Polyethylene: A homopolymer of ethylene, known for its high chemical resistance and flexibility.
Polypropylene: A homopolymer of propylene, known for its rigidity and high melting point.
Ethylene-propylene-diene monomer (EPDM): A terpolymer that includes a diene component, providing enhanced cross-linking capabilities.
Uniqueness: Poly(propylene-co-ethylene) combines the properties of both polyethylene and polypropylene, offering a balance of flexibility and strength. This makes it unique compared to its homopolymer counterparts, as it can be used in applications requiring both durability and flexibility .
属性
IUPAC Name |
2-methylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQTWZRKDRJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide](/img/structure/B7783066.png)

![[(5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7783076.png)

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)




![6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7783129.png)




